molecular formula C19H22N2O3S B497985 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 898641-83-3

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497985
CAS No.: 898641-83-3
M. Wt: 358.5g/mol
InChI Key: DFKCHDSDDJQTHB-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic compound. This means it contains atoms of at least two different elements in its rings . The presence of the ethoxy and sulfonyl groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups . For example, the sulfonyl group is typically a good leaving group, which means it can be replaced by other groups in a chemical reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be predicted based on the compound’s structure and the properties of its functional groups .

Scientific Research Applications

Antinociceptive Pharmacology

A study focused on the antinociceptive pharmacology of a related compound, LF22-0542, which is a novel nonpeptidic B1 antagonist. It showed significant antinociceptive actions in various mouse and rat models, suggesting its potential utility for treating inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).

Chemical Synthesis and Coordination

Research involving the synthesis of compounds related to 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, and their interaction with nickel centers, was conducted. This study offers insights into the structural characteristics and potential applications in coordination chemistry (Bermejo et al., 2000).

Imidazole-Based Compounds in Chemistry

Another study explored imidazole-based bisphenol compounds for their potential in hosting anions, revealing the structural significance and potential applications in chemical sensing and material science (Nath & Baruah, 2012).

Synthesis and Potential Therapeutic Applications

Various studies have been conducted on the synthesis of related imidazole derivatives and their potential therapeutic applications. This includes research on their role as antiarthritic and analgesic agents, with some compounds showing potent activity in relevant assays (Sharpe et al., 1985).

Fluorescence Sensing

Lanthanide-based metal-organic frameworks using imidazole derivatives have been investigated for their fluorescence sensing capabilities, particularly for benzaldehyde-based derivatives (Shi et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is typically studied in the context of biological systems, such as how a drug interacts with its target in the body.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties . For example, some compounds are toxic or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle it safely .

Properties

IUPAC Name

1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-24-17-12-15(3)18(13-14(17)2)25(22,23)21-11-10-20-19(21)16-8-6-5-7-9-16/h5-9,12-13H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKCHDSDDJQTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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